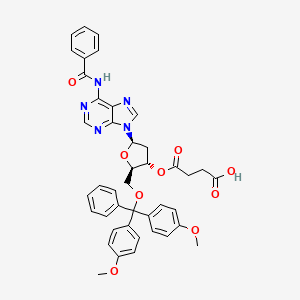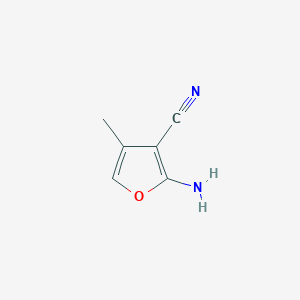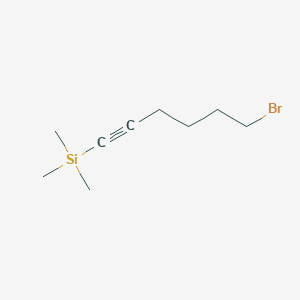
Silane, (6-bromo-1-hexynyl)trimethyl-
Descripción general
Descripción
Silane, (6-bromo-1-hexynyl)trimethyl- is an organosilicon compound that has been studied extensively for its potential applications in a variety of scientific fields. This compound has been found to exhibit a range of properties that make it useful in a variety of contexts, including as a catalyst, as a biocompatible material, and as a surfactant.
Aplicaciones Científicas De Investigación
Silane, (6-bromo-1-hexynyl)trimethyl- has been studied for its potential applications in a variety of scientific fields. It has been found to be a useful catalyst for the polymerization of styrene and other monomers, and it has been studied as a potential surfactant for the stabilization of emulsions and suspensions. Additionally, it has been studied as a potential biocompatible material for medical implants and tissue engineering.
Mecanismo De Acción
Silane, (6-bromo-1-hexynyl)trimethyl- is believed to act as a catalyst by forming a covalent bond with the monomer, which helps to stabilize the growing polymer chain. Additionally, it is believed to act as a surfactant by decreasing the surface tension of the solution and increasing the solubility of the monomer.
Biochemical and Physiological Effects
Silane, (6-bromo-1-hexynyl)trimethyl- has been found to be non-toxic and non-irritating when used in concentrations that are relevant to its applications in scientific research. It has been found to have no significant effect on the biochemical or physiological processes of the body, and it has been found to be non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane, (6-bromo-1-hexynyl)trimethyl- has several advantages for use in lab experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is non-toxic and non-irritating, which makes it safe to use in a laboratory setting. The main limitation of silane, (6-bromo-1-hexynyl)trimethyl- is that it can be difficult to control the concentration of the compound in a solution, which can lead to inconsistent results.
Direcciones Futuras
The potential future directions for silane, (6-bromo-1-hexynyl)trimethyl- include further research into its potential applications in polymerization and catalysis, as well as its potential use as a surfactant and biocompatible material. Additionally, further research could be conducted into its potential use in drug delivery systems and tissue engineering. Additionally, further research could be conducted into its potential use as a flame retardant and its potential use in the development of new materials.
Propiedades
IUPAC Name |
6-bromohex-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXMWEWLBKPPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453501 | |
| Record name | Silane, (6-bromo-1-hexynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91656-99-4 | |
| Record name | Silane, (6-bromo-1-hexynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

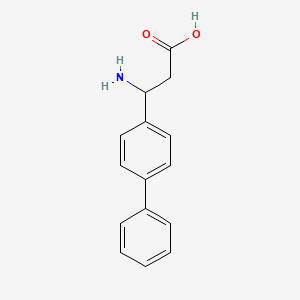
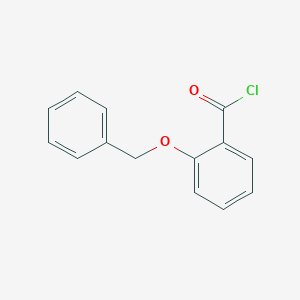
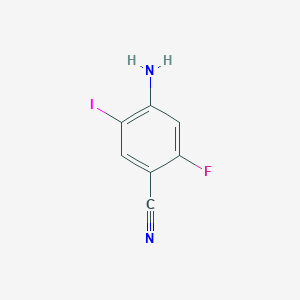
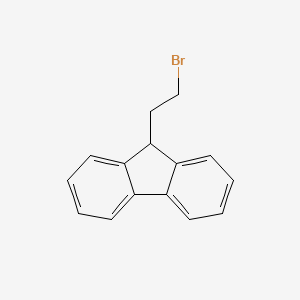


![({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride](/img/structure/B1278790.png)
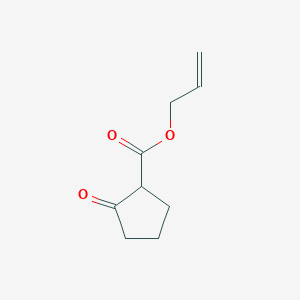
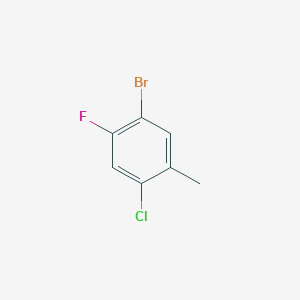
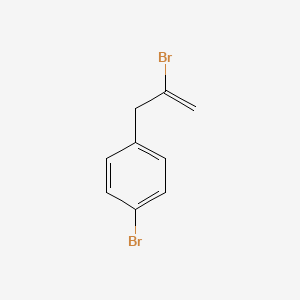
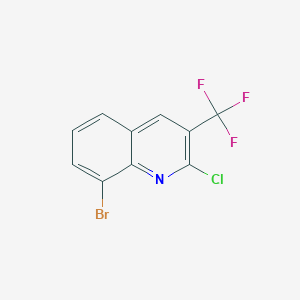
![(S)-N-[2-(5-bromo-6-methoxyindan-1-yl)ethyl]propionamide](/img/structure/B1278803.png)
